molecular formula C29H30FN7 B2564751 N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 902951-12-6

N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Cat. No.: B2564751
CAS No.: 902951-12-6
M. Wt: 495.606
InChI Key: QSUJGQHMNMEZLI-UHFFFAOYSA-N
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Description

N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a piperazine ring, a fluorophenyl group, and a triazoloquinazoline core. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 2-fluorophenylamine with ethylene glycol in the presence of a catalyst.

    Introduction of the Triazoloquinazoline Core: The piperazine derivative is then reacted with 3-methylphenyl isocyanate to form the triazoloquinazoline core.

    Final Coupling Reaction: The final step involves coupling the intermediate with 3-bromopropylamine under basic conditions to yield the target compound.

Industrial production methods typically involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the triazoloquinazoline core to its corresponding dihydro derivative.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine exhibit significant anticancer properties. For instance:

  • In Vitro Studies : A study conducted by the National Cancer Institute (NCI) evaluated the cytotoxic effects of various derivatives on human tumor cell lines. The compound demonstrated a mean GI50 (Growth Inhibition 50) value of 15.72 μM against tested cancer cells, indicating potent antitumor activity .
  • Mechanism of Action : The mechanism underlying its anticancer effects may involve the inhibition of specific signaling pathways critical for cancer cell survival and proliferation. The triazole and quinazoline moieties are known to interact with various biological targets involved in tumorigenesis .

Neuropharmacological Effects

The presence of the piperazine ring in the compound suggests potential applications in treating neurological disorders:

  • Antidepressant and Anxiolytic Properties : Compounds containing piperazine derivatives have been shown to exhibit antidepressant and anxiolytic effects in preclinical models. The fluorophenyl group may enhance the binding affinity to serotonin receptors, contributing to these effects .
  • Case Study : A study on related piperazine compounds reported significant reductions in anxiety-like behaviors in rodent models when administered at specific dosages, highlighting their potential for developing new anxiolytic medications .

Future Directions and Research Needs

While preliminary studies indicate promising applications for this compound in cancer treatment and neuropharmacology, further research is warranted:

  • Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in humans is crucial.
  • Structure-Activity Relationship (SAR) Studies : Understanding how modifications to its structure affect biological activity can lead to more potent derivatives.

Mechanism of Action

The mechanism of action of N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Molecular docking studies have shown that the compound fits well into the active sites of these targets, forming stable complexes that enhance its biological activity.

Comparison with Similar Compounds

N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct biological properties and therapeutic potential.

Biological Activity

N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described using its molecular formula C24H29FN4C_{24}H_{29}FN_4 and has a molecular weight of 456.58 g/mol. The structure includes a triazole and quinazoline moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC24H29FN4
Molecular Weight456.58 g/mol
LogP2.7639
Polar Surface Area47.205 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and quinazoline structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The incorporation of hydrophobic groups in the structure is believed to enhance the antimicrobial efficacy of these compounds .

Anticancer Potential

Research has also highlighted the anticancer potential of quinazoline derivatives. A study demonstrated that similar compounds could inhibit cancer cell proliferation by inducing apoptosis in several cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological effects. Compounds with this structure have been studied for their potential as antidepressants and anxiolytics. The binding affinity to serotonin receptors suggests that they may modulate neurotransmitter systems involved in mood regulation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of triazole derivatives against Candida albicans, showing minimum inhibitory concentrations (MICs) ranging from 1.6 μg/ml to 25 μg/ml for various derivatives, indicating promising antifungal activity .
  • Anticancer Activity : In vitro assays demonstrated that quinazoline derivatives induced apoptosis in lung cancer cells with IC50 values ranging from 5 to 10 µM. These findings suggest a potential therapeutic role in cancer treatment .
  • Neuropharmacological Evaluation : A series of piperazine derivatives were assessed for their anxiolytic effects in animal models, showing significant reduction in anxiety-like behaviors at doses as low as 1 mg/kg .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for this compound, and how do reaction conditions affect yield and purity?

  • Methodological Answer: The synthesis of triazoloquinazoline derivatives typically involves multi-step condensation reactions. For example, quinazolin-5-amine cores are synthesized via cyclization of substituted anthranilic acid derivatives, followed by coupling with piperazine-propyl side chains (e.g., via nucleophilic substitution or Buchwald-Hartwig amination) . Key factors include:

  • Use of polar aprotic solvents (e.g., DMF, NMP) and catalysts (e.g., Pd(OAc)₂ for C–N coupling).
  • Reaction temperatures between 80–120°C to balance reaction rate and decomposition.
  • Final purification via recrystallization (e.g., DMSO/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient).
  • Typical Yield Range: 30–85%, depending on steric hindrance and substituent reactivity .

Q. How is structural characterization performed for triazoloquinazoline derivatives like this compound?

  • Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry of the triazoloquinazoline core (e.g., C-2 vs. C-4 substitution) and piperazine-propyl chain integration. Key peaks include aromatic protons (δ 7.0–8.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish positional isomers .
  • Elemental Analysis: Validate C, H, N percentages (e.g., calculated vs. observed: ±0.3% tolerance) .

Q. What in vitro assays are used to evaluate adenosine A₂A receptor (A2AR) antagonism for this compound?

  • Methodological Answer:

  • Radioligand Binding Assays: Compete with [³H]SCH-58261 or [³H]ZM-241385 in HEK293 cells expressing human A2AR. Use 10 µM CPA (A1 agonist) to block cross-reactivity .
  • Functional Assays: Measure cAMP inhibition in CHO-K1 cells via ELISA or BRET. EC₅₀ values <100 nM indicate high potency .
  • Selectivity Screening: Test against A1, A2B, and A3 receptors using subtype-specific agonists (e.g., CCPA for A1, NECA for A2B) .

Advanced Research Questions

Q. How can researchers resolve contradictions in A2AR binding affinity data across species?

  • Methodological Answer:

  • Species-Specific Assays: Human A2AR (cloned in HEK293) vs. rodent receptors (native striatal membranes). Note that SCH-442416 shows >100-fold selectivity for human A2AR over rat A1/A2A .
  • Mutagenesis Studies: Identify critical residues (e.g., His250 in human A2AR) responsible for affinity differences using chimeric receptors .

Q. What strategies improve metabolic stability and BBB penetration for in vivo studies?

  • Methodological Answer:

  • Prodrug Design: Introduce phosphate esters (e.g., MSX-3, a prodrug of MSX-2) to enhance water solubility. Hydrolysis in vivo releases the active compound .
  • LogP Optimization: Adjust substituents (e.g., fluorophenyl groups) to balance lipophilicity (target LogP ~2–3) and reduce P-gp efflux .
  • Co-Solvent Systems: Use 20% PEG400 + 40% β-cyclodextrin for i.p. administration to improve bioavailability .

Q. How can covalent A2AR antagonists be designed using this compound’s scaffold?

  • Methodological Answer:

  • Fluorosulfonyl Modification: Introduce a reactive group (e.g., -SO₂F) on the phenylpiperazine moiety to form irreversible bonds with A2AR’s extracellular cysteine residues. Validate via washout experiments (retained antagonism after ligand removal) .

Q. Data Contradiction Analysis

Q. Why do some triazoloquinazoline derivatives show unexpected off-target activity at serotonin receptors?

  • Analysis:

  • Structural Mimicry: The triazoloquinazoline core resembles indoleamine scaffolds, leading to 5-HT₃/5-HT₆ binding. Mitigate via:
  • Substituent Screening: Replace 3-methylphenyl with bulkier groups (e.g., 3,5-dimethylphenyl) to sterically block off-target sites .
  • Computational Docking: Use Glide/SP or AutoDock to predict overlap with 5-HT receptor binding pockets .

Q. Methodological Tables

Table 1: Solubility Optimization for In Vivo Administration

Vehicle CompositionAdministration RouteBioavailability (%)Reference
5% DMSO + 5% Tween80 + 90% H₂Oi.p.40–60
20% PEG400 + 40% β-cyclodextrins.c.70–85

Table 2: Key Structural Modifications for Selectivity

ModificationA2AR Ki (nM)A1/A3 Selectivity FoldReference
2-Fluorophenylpiperazine2.1>500 (A1)
3-Methylphenyltriazolo core8.7120 (A3)

Properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30FN7/c1-21-8-6-9-22(20-21)27-33-28-23-10-2-4-12-25(23)32-29(37(28)34-27)31-14-7-15-35-16-18-36(19-17-35)26-13-5-3-11-24(26)30/h2-6,8-13,20H,7,14-19H2,1H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUJGQHMNMEZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCCCN5CCN(CC5)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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